6-Chloroquinoline-2-carboxylic acid CAS number 59394-30-8
6-Chloroquinoline-2-carboxylic acid CAS number 59394-30-8
An In-Depth Technical Guide to 6-Chloroquinoline-2-carboxylic acid (CAS: 59394-30-8)
Executive Summary
6-Chloroquinoline-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid quinoline core, substituted with a reactive carboxylic acid at the 2-position and an electron-withdrawing chlorine atom at the 6-position, makes it a versatile scaffold for the synthesis of complex molecular architectures. Quinoline derivatives have a well-established history in drug discovery, demonstrating a wide range of biological activities including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. This guide provides a comprehensive overview of the compound's properties, a detailed synthetic protocol, its applications in research, and essential safety and handling procedures for laboratory use.
Physicochemical and Spectroscopic Profile
The fundamental properties of 6-Chloroquinoline-2-carboxylic acid are critical for its application in synthetic chemistry. The data presented below has been compiled from various chemical suppliers and databases.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 59394-30-8 | [4][5] |
| Molecular Formula | C₁₀H₆ClNO₂ | [4][6] |
| Molecular Weight | 207.61 g/mol | [4][6] |
| Melting Point | 228 °C | [5] |
| Boiling Point | 382.1 ± 27.0 °C (Predicted) | [5] |
| Density | 1.469 ± 0.06 g/cm³ (Predicted) | [5] |
| Appearance | White to off-white powder/solid | [7] |
| Solubility | Information not readily available, but expected to have low water solubility. | [4][8] |
Computational Data
| Descriptor | Value | Source |
| TPSA (Topological Polar Surface Area) | 50.19 Ų | [6] |
| LogP (Octanol-Water Partition Coeff.) | 2.5864 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 1 | [6] |
Spectroscopic Data
Spectroscopic analysis is essential for structure confirmation and purity assessment.
| Technique | Data | Source |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 8.41-8.39 (m, 1H, aromatic H); 8.20-8.11 (m, 3H, aromatic H); 7.82-7.79 (m, 1H, aromatic H). | [7] |
| Mass Spectrometry | m/z = 208.01 (M+H)⁺ | [7] |
| Infrared (IR) | Characteristic absorptions expected: a very broad O-H stretch (~3400-3000 cm⁻¹), a C=O stretch (~1710 cm⁻¹), and aromatic C=C stretches (~1600, 1500 cm⁻¹). | [9][10] |
Synthesis and Manufacturing
The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. While several named reactions like the Combes, Pfitzinger, and Skraup syntheses can be used to generate the core quinoline scaffold[2][11][12][13][14], a direct and efficient laboratory-scale preparation of 6-Chloroquinoline-2-carboxylic acid often involves the oxidation of a readily available precursor.
Recommended Synthetic Protocol: Oxidation of 6-Chloroquinoline-2-carboxaldehyde
This procedure details the conversion of 6-chloroquinoline-2-carboxaldehyde to the target carboxylic acid using a mild but effective oxidizing agent, sodium chlorite. This method avoids harsh conditions that could lead to side reactions on the sensitive quinoline ring.
Caption: Synthetic workflow for 6-Chloroquinoline-2-carboxylic acid.
Detailed Step-by-Step Methodology: [7]
-
Reaction Setup: In a suitable reaction vessel, dissolve 6-chloroquinoline-2-carboxaldehyde (e.g., 536 mg, 2.8 mmol) in a mixture of tert-butanol (56 ml) and 2-methyl-2-butene (14 ml). The 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.
-
Oxidant Preparation: In a separate beaker, prepare a solution of sodium chlorite (2.4 g) and sodium dihydrogen phosphate (2.4 g) in water (24 ml). The phosphate buffer helps maintain a stable pH for optimal reaction.
-
Addition: Slowly add the aqueous oxidant solution dropwise to the solution of the aldehyde over approximately 5 minutes with stirring.
-
Reaction: Stir the resulting mixture at room temperature for 4 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: Upon completion, remove the organic solvents (tert-butanol and 2-methyl-2-butene) by distillation under reduced pressure.
-
Precipitation: Add water (30 ml) to the remaining residue. A white precipitate of the product should form.
-
Isolation: Collect the precipitate by filtration. Wash the solid thoroughly with water to remove any residual inorganic salts.
-
Drying: Dry the final product, 6-chloroquinoline-2-carboxylic acid, under vacuum, preferably in the presence of a desiccant like phosphorus pentoxide. This protocol reportedly yields the product as a white powder with a high yield (around 87%).[7]
Applications in Research & Drug Discovery
The true value of 6-Chloroquinoline-2-carboxylic acid lies in its role as a versatile intermediate. The carboxylic acid moiety serves as a synthetic handle for derivatization into amides, esters, and other functional groups, while the chloro-substituent can be modified through nucleophilic aromatic substitution reactions, opening up a vast chemical space for exploration.
Caption: Role as a versatile scaffold in drug discovery.
Anticancer Research
The quinoline scaffold is a privileged structure in anticancer drug design. Derivatives of quinoline carboxylic acids have shown significant antiproliferative activity against various cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer cells.[15] Specifically, the presence of a chlorine atom at the 6-position has been noted in structure-activity relationship (SAR) studies to be beneficial for cytotoxic activity in some contexts.[16] 6-Chloro-2-quinolone-3-carboxamide derivatives, structurally similar to amides that could be synthesized from the topic compound, have been investigated as potent anticancer agents.[17] The proposed mechanism for some quinoline derivatives involves the chelation of divalent metals or interaction with molecular targets like enzymes and receptors, thereby blocking substrate access and inhibiting cell growth.[15][18]
Antimicrobial and Antiviral Applications
Quinoline-based compounds have a long history as antimalarial agents (e.g., Chloroquine), and research continues into new derivatives for a range of infectious diseases.[2] The quinoline carboxylic acid motif is a key component of quinolone antibiotics. While the topic compound is not a direct antibiotic, it serves as a precursor for molecules that could be screened for antibacterial, antifungal, or antiviral properties.[3][19] For instance, quinoline derivatives are being investigated as potential inhibitors of HIV-1 integrase.[2]
Material Science
Beyond pharmaceuticals, this compound is a valuable intermediate for creating novel materials. Its incorporation into polymers or nanomaterials can impart specific properties such as enhanced chemical resistance, durability, or unique optical and electronic characteristics.[20]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 6-Chloroquinoline-2-carboxylic acid. The information below is a summary of key points from safety data sheets (SDS).
-
Hazard Identification : This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[21] Contact may result in itching, redness, scaling, or pain.[4]
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and dispose of them in accordance with good laboratory practices.[4]
-
Eye Protection : Use chemical safety goggles or a face shield.[4][22]
-
Skin and Body Protection : Wear a lab coat or suitable protective clothing.[4]
-
Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[4][22]
-
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[4][8]
-
Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][8]
-
Eye Contact : Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and consult a physician.[8]
-
-
Handling and Storage :
-
Fire Fighting and Spills :
-
Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]
-
Hazards from Combustion : Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[4]
-
Spills : Wear protective equipment. Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust. Do not let the product enter drains.[4]
-
Conclusion
6-Chloroquinoline-2-carboxylic acid (CAS 59394-30-8) is more than a simple chemical; it is a key enabler for innovation in pharmaceutical and material science research. Its defined structure, coupled with versatile reactivity, provides a reliable starting point for the synthesis of novel compounds with significant biological and physical properties. This guide has provided the core technical information necessary for researchers to effectively synthesize, characterize, and safely handle this compound, empowering them to unlock its full potential in their scientific endeavors.
References
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Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
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Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
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ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Retrieved from [Link]
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MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved from [Link]
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Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). 6-Chloro-2-quinolone-3-carboxamide derivatives as potent anticancer.... Retrieved from [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Useful Spectroscopic Data. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved from [Link]
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Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
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Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2012). Application of pfitzinger reaction in the synthesis of some new indophenazino fused carbazolo and azacarbazolo quinoline derivatives. Retrieved from [Link]
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PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]
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PMC - NIH. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloroquinoline-6-carboxylic Acid: A Versatile Intermediate. Retrieved from [Link]
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ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Retrieved from [Link]
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Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
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